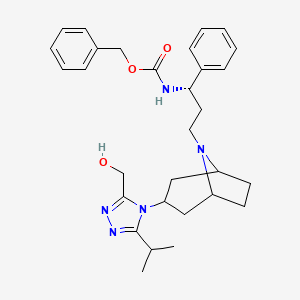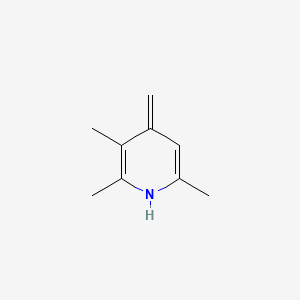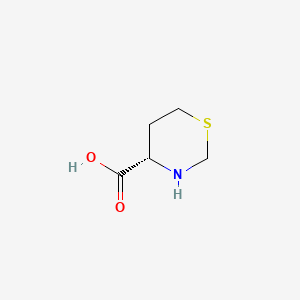
3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate typically involves the reaction of isopropylphenyl and propylphenyl phenols with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard chromatographic techniques to obtain the desired product .
Analyse Des Réactions Chimiques
3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phosphate esters.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Applications De Recherche Scientifique
3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a standard in chromatographic analyses and is used in the study of phosphate ester chemistry.
Biology: The compound is utilized in proteomics research to study protein phosphorylation and dephosphorylation processes.
Medicine: It is used in the development of pharmaceutical agents that target specific enzymes involved in phosphate metabolism.
Industry: The compound finds applications in the production of flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of 3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate involves its interaction with specific enzymes and proteins. It acts as a phosphate donor or acceptor in biochemical reactions, influencing various molecular pathways. The compound targets enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling and metabolism .
Comparaison Avec Des Composés Similaires
3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate can be compared with other phosphate esters, such as:
Triphenyl Phosphate: Similar in structure but lacks the isopropyl and propyl groups, making it less hydrophobic.
Tricresyl Phosphate: Contains cresyl groups instead of isopropyl and propyl groups, leading to different chemical properties.
Triethyl Phosphate: Smaller alkyl groups result in different solubility and reactivity profiles
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
IUPAC Name |
phenyl (3-propan-2-ylphenyl) (4-propylphenyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O4P/c1-4-9-20-14-16-23(17-15-20)27-29(25,26-22-11-6-5-7-12-22)28-24-13-8-10-21(18-24)19(2)3/h5-8,10-19H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBYVQDBGFQUND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC(=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)
![6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B587549.png)

